molecular formula C10H7BrO2S B1601675 Methyl 3-bromobenzo[b]thiophene-2-carboxylate CAS No. 34128-30-8

Methyl 3-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B1601675
CAS RN: 34128-30-8
M. Wt: 271.13 g/mol
InChI Key: XFONNRDVFHFOGX-UHFFFAOYSA-N
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Description

“Methyl 3-bromobenzo[b]thiophene-2-carboxylate” is likely a brominated derivative of benzo[b]thiophene. Benzo[b]thiophene is a polycyclic aromatic compound and is characterized by a fused ring structure containing a benzene ring and a thiophene ring . The “methyl carboxylate” group (-COOCH3) is a common functional group in organic chemistry, known for its participation in various chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for “this compound” is not available, similar compounds have been synthesized using various methods. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzo[b]thiophene core, a bromine atom attached at the 3-position, and a methyl carboxylate group attached at the 2-position .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is used in the synthesis of various novel compounds. For instance, it's involved in the preparation of tricyclic lactones through Sonogashira coupling and intramolecular cyclization, reacting with arylacetylenes. These lactones have shown significant growth inhibitory effects on human tumor cell lines, indicating their potential in antitumoral activity (Queiroz et al., 2009).

Antiproliferative Properties

A library of functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using 3-bromobenzo[b]thiophene derivatives through a bromocyclization step, has been evaluated for antiproliferative properties. One of the compounds demonstrated cytotoxic activity against cancer cell lines, indicating the potential of these derivatives in cancer treatment (Tréguier et al., 2014).

Pharmaceutical Applications

This compound is also a key intermediate in pharmaceutical research. It has been used in the preparation of diarylamines by palladium-catalyzed amination, which shows preliminary studies of antimicrobial activity (Queiroz et al., 2004).

Chemical Reactions and Stability

Studies on the stability and reactivity of this compound include its role in ring-cleavage reactions and transmetallation reactions. For example, it's used in studies understanding the stability of 3-benzo[b]-thienyl-lithium and its derivatives (Dickinson & Iddon, 1971).

Chemical Synthesis

It is utilized in various chemical synthesis processes. For instance, it's used in the preparation of di(hetero)arylamines through Buchwald–Hartwig C–N coupling, indicating its versatility in organic synthesis (Queiroz et al., 2007).

Future Directions

The future directions for the study of “Methyl 3-bromobenzo[b]thiophene-2-carboxylate” and similar compounds could involve their potential use in drug discovery and development, given the biological activity exhibited by some benzo[b]thiophene derivatives .

properties

IUPAC Name

methyl 3-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFONNRDVFHFOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481885
Record name Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34128-30-8
Record name Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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